molecular formula C19H14ClN3O B3890822 (Z)-3-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide

(Z)-3-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide

Cat. No.: B3890822
M. Wt: 335.8 g/mol
InChI Key: CYOSIJMFDBIROA-ZROIWOOFSA-N
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Description

(Z)-3-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a chlorophenyl group, and a cyano group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Cyano Group: The cyano group can be introduced through a Knoevenagel condensation reaction, where the indole derivative reacts with malononitrile in the presence of a base such as piperidine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their electronic properties.

Biology and Medicine:

    Biological Probes: It can be used as a fluorescent probe for studying biological processes.

Industry:

    Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments with specific optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological macromolecules through π-π stacking interactions and hydrogen bonding. The chlorophenyl group can enhance the compound’s binding affinity to its target, while the cyano group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • (Z)-3-[1-[(2-bromophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide
  • (Z)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide
  • (Z)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide

Comparison:

  • Uniqueness: The presence of the 2-chlorophenyl group in (Z)-3-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide imparts unique electronic and steric properties that can influence its reactivity and binding affinity compared to its analogs with different substituents.
  • Reactivity: The electronic effects of the chlorine atom can enhance the compound’s reactivity in nucleophilic substitution reactions compared to its bromine or fluorine analogs.
  • Binding Affinity: The chlorophenyl group can enhance the compound’s binding affinity to biological targets through additional van der Waals interactions and hydrogen bonding compared to the methyl-substituted analog.

Properties

IUPAC Name

(Z)-3-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-17-7-3-1-5-13(17)11-23-12-15(9-14(10-21)19(22)24)16-6-2-4-8-18(16)23/h1-9,12H,11H2,(H2,22,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOSIJMFDBIROA-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide
Reactant of Route 2
(Z)-3-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide

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